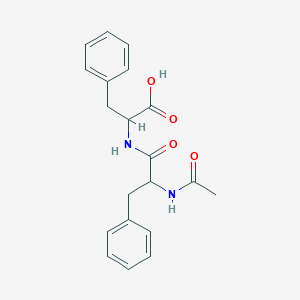

N-(N-Acetyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine

Description

Contextualization within Ultrashort Aromatic Dipeptide Chemistry

Ultrashort aromatic dipeptides are a class of small peptides characterized by the presence of aromatic amino acid residues, often leading to unique self-assembly capabilities. These peptides, typically composed of two amino acids, can spontaneously organize into diverse nanostructures such as nanofibers, nanospheres, hydrogels, and nanotubes rsc.orgnih.govacs.orgrsc.orgnih.govmdpi.com. The driving forces behind these self-assemblies often include strong non-covalent interactions like π-π stacking between aromatic rings and hydrogen bonding rsc.orgacs.orgmdpi.com.

Ac-Phe-Phe-OH, as an N-acetylated derivative of diphenylalanine, fits into this category. The diphenylalanine (Phe-Phe) dipeptide itself is one of the most extensively studied ultrashort aromatic peptides due to its remarkable self-assembly properties rsc.orgnih.govacs.orgmdpi.com. Modifications to the N-terminus, such as acetylation, can influence the self-assembly behavior and the resulting nanostructures rsc.orgnih.gov. For instance, while the unprotected Phe-Phe can form nanotubes, its N-acetylated and C-amidated analogue (Ac-Phe-Phe-NH2) has also been shown to self-assemble into tubular structures, indicating the crucial role of aromatic residues and π-π interactions in the formation and stabilization of these nanostructures rsc.org. Ac-Phe-Phe-OH is described as a negatively charged analogue of the diphenylalanine peptide that forms large aggregates when combined with the NH2-Phe-Phe-OH peptide medchemexpress.commedchemexpress.com.

Fundamental Significance of the Diphenylalanine (Phe-Phe) Recognition Motif in Biomolecular Systems

The diphenylalanine (Phe-Phe) motif holds fundamental significance in biomolecular systems, primarily recognized as the core recognition motif of the Alzheimer's β-amyloid polypeptide rsc.orgnih.govacs.orgmdpi.com. This simple dipeptide has been extensively studied as a minimalist building block for driving the self-assembly of short peptides and their analogues into various nanostructures and hydrogels mdpi.com.

The self-assembly of the Phe-Phe motif is driven by a combination of factors, including π-π stacking interactions between the aromatic rings of the phenylalanine residues and hydrogen bonding rsc.orgacs.orgmdpi.com. These interactions enable the formation of highly ordered structures, such as hollow tubular assemblies, which possess notable stiffness and piezoelectric properties nih.govacs.org. The versatility of the Phe-Phe motif allows for the modulation of its self-assembled nanostructures by varying experimental conditions such as solvent, concentration, and pH rsc.org. This inherent ability to form diverse and ordered architectures makes the Phe-Phe motif a crucial element in understanding natural self-assembly processes and in the design of novel biomaterials for applications in fields like drug delivery, tissue engineering, and biosensors rsc.orgnih.govmdpi.com.

Role of N-Terminal Acetylation in Modulating Peptide Properties

N-terminal acetylation (NTA) is one of the most prevalent protein modifications in eukaryotes, catalyzed by a family of enzymes known as N-terminal acetyltransferases (NATs) nih.govnih.gov. This irreversible covalent modification involves the attachment of an acetyl group (CH3CO) to the free α-amino group at the N-terminal end of a polypeptide nih.gov.

The addition of an acetyl group significantly alters the chemical properties of the peptide's N-terminus. Specifically, it neutralizes the positive charge of the terminal amino group, creates a new hydrogen-bond acceptor, modifies the nucleophilicity and basicity of the α-amino nitrogen, and increases both the hydrophobicity and size of the N-terminus nih.govnih.gov.

These changes in chemical properties have profound and diverse biological consequences on peptide and protein function, including:

Protein Stability and Half-life: N-terminal acetylation can influence protein half-life and increase the α-helical stability of peptides and proteins nih.govnih.govresearchgate.net.

Folding: The modification can impact protein folding characteristics nih.govnih.gov.

Protein-Protein Interactions (PPIs): By neutralizing the N-terminal charge, acetylation can precisely fine-tune protein binding specificity, either weakening or enhancing electrostatic interactions nih.govcreative-proteomics.com. For example, it can modulate the binding affinity of scaffold proteins to signaling molecules, such as the interaction between insulin (B600854) receptor substrate 1 (IRS1) and the insulin receptor β-subunit creative-proteomics.com.

Subcellular Localization and Membrane Targeting: N-terminal acetylation can govern spatial protein distribution by altering protein surface properties or masking localization signals nih.govcreative-proteomics.com. It can also shield hydrophobic residues within signal peptides of transmembrane proteins, preventing aberrant aggregation and ensuring fidelity of membrane insertion creative-proteomics.com.

Modulation of Other Post-Translational Modifications (PTMs): In nuclear proteins, acetylation can modulate other PTMs like methylation and sumoylation, collectively regulating nuclear protein localization, DNA binding affinity, and interaction with chromatin-remodeling complexes creative-proteomics.com.

The impact of N-terminal acetylation on these fundamental peptide and protein properties underscores its critical role in cellular processes and its relevance in contemporary peptide research, including the study of compounds like Ac-Phe-Phe-OH.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-acetamido-3-phenylpropanoyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-14(23)21-17(12-15-8-4-2-5-9-15)19(24)22-18(20(25)26)13-16-10-6-3-7-11-16/h2-11,17-18H,12-13H2,1H3,(H,21,23)(H,22,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVJYWBNKIQSSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905336 | |

| Record name | N-{1-Hydroxy-2-[(1-hydroxyethylidene)amino]-3-phenylpropylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

52.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670731 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10030-31-6 | |

| Record name | N-(N-Acetyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC337570 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{1-Hydroxy-2-[(1-hydroxyethylidene)amino]-3-phenylpropylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(N-acetyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Supramolecular Self Assembly of Ac Phe Phe Oh and Its Derivatives

Molecular Driving Forces and Intermolecular Interactions

The spontaneous organization of Ac-Phe-Phe-OH and related peptides into ordered aggregates is governed by a delicate interplay of non-covalent interactions. beilstein-journals.org The final thermodynamic stability and specific conformation of the resulting nanostructures, such as nanotubes, fibrils, or spheres, are dictated by the synergistic effect of hydrogen bonding, aromatic stacking, hydrophobic effects, and electrostatic forces. beilstein-journals.orgnih.gov

Aromatic π-π Stacking Interactions in Self-Assembly

A primary driving force in the assembly of diphenylalanine-based peptides is the π-π stacking interaction between the aromatic rings of the phenylalanine residues. nih.govrsc.org These interactions, arising from the alignment of electron-rich π-orbitals, are crucial for the formation and stabilization of the assembled nanostructures. rsc.org The N-acetylation in Ac-Phe-Phe-OH does not impede this fundamental interaction. Studies on various Phe-Phe analogues demonstrate that aromatic interactions provide the necessary directionality for creating ordered fibrillar and tubular structures. researchgate.net

The geometry of these interactions can vary, including parallel or the more offset face-to-edge (T-shaped) stacking arrangements, which influence the packing of the peptide backbone. nih.govcsic.es The presence of π-π stacking is often confirmed by spectroscopic methods like circular dichroism, which shows characteristic signals resulting from the ordered arrangement of the phenyl rings. rsc.org In derivatives with larger aromatic capping groups, such as the fluorenylmethoxycarbonyl (Fmoc) group, these stacking interactions are further enhanced, often leading to robust hydrogel formation. rsc.org For Ac-Phe-Phe-OH, the two phenyl rings provide the core aromatic interactions that, in concert with other forces, guide the assembly process.

Directional Hydrogen Bonding Networks

Directional hydrogen bonds are fundamental to the structural integrity of peptide assemblies, providing the stability for extended, ordered networks. nih.govfrontiersin.org In Ac-Phe-Phe-OH, several functional groups participate in forming these crucial bonds: the acetyl carbonyl group, the backbone amide linkages, and the C-terminal carboxylic acid group. csic.es These groups act as both hydrogen bond donors and acceptors, facilitating the formation of intermolecular connections that often result in β-sheet-like secondary structures. researchgate.netrsc.org

The peptide backbone itself provides significant stability through these hydrogen bonds. nih.gov The arrangement of these bonds is highly directional, guiding the peptides to align in specific patterns, such as parallel or anti-parallel β-sheets. rsc.orgnih.gov The formation of an extensive three-dimensional hydrogen-bonding network, where molecules are linked in a highly cooperative manner, is a key factor in creating rigid and stable supramolecular structures. acs.orgunibo.it

Hydrophobic Interactions and Solvent Effects

Hydrophobic interactions are a critical initial driver for the aggregation of amphiphilic peptides like Ac-Phe-Phe-OH in aqueous environments. The two nonpolar phenyl side chains are driven to minimize their exposure to water, leading to a "hydrophobic collapse" that sequesters them away from the solvent. nih.govsci-hub.se This process brings the peptide molecules into close proximity, facilitating the more specific π-π stacking and hydrogen bonding interactions that lead to ordered structures. nih.gov

The choice of solvent is therefore a powerful tool for controlling the self-assembly process. Often, peptides are first dissolved in an organic solvent, such as hexafluoroisopropanol (HFIP) or dimethyl sulfoxide (B87167) (DMSO), and assembly is then triggered by the addition of water. nih.govnih.gov The polarity of the solvent system and the ratio of organic solvent to water can dramatically influence the final morphology of the aggregates, leading to the formation of distinct structures such as nanotubes, nanospheres, fibrils, or hydrogels. nih.govrsc.orgacs.org For instance, the Boc-Phe-Phe-OH derivative can form tubes in aqueous solution but assembles into spheres in the presence of ethanol. rsc.orgresearchgate.net This highlights the sensitivity of the self-assembly pathway to the surrounding environment.

Table 1: Effect of N-Terminal Modification and Solvent on the Self-Assembled Morphology of Diphenylalanine Derivatives.

| Compound Name | N-Terminal Group | Typical Solvent/Trigger | Resulting Morphology | References |

|---|---|---|---|---|

| H-Phe-Phe-OH | H- (Amine) | Water/HFIP | Tubes, Spheres | rsc.orgresearchgate.net |

| Ac-Phe-Phe-NH₂ | CH₃CO- (Acetyl) | Water/HFIP | Nanotubes | rsc.orgresearchgate.netresearchgate.net |

| Boc-Phe-Phe-OH | (CH₃)₃COCO- (Boc) | Water/Ethanol | Tubes, Spheres | rsc.orgresearchgate.netresearchgate.net |

| Fmoc-Phe-Phe-OH | Fluorenylmethoxycarbonyl | Water/Solvent Switch or pH Change | Fibrils, Hydrogels | rsc.orgresearchgate.net |

| Ac-Phe-Phe-OH | CH₃CO- (Acetyl) | Aqueous buffer | Aggregates, co-assembles into larger structures | nih.govmedchemexpress.com |

Contributions of Electrostatic Interactions in Assembly Processes

Electrostatic interactions play a complex and modulatory role in the self-assembly of peptides. rsc.org Ac-Phe-Phe-OH possesses a C-terminal carboxylic acid group, which is neutral at low pH but becomes deprotonated and negatively charged (COO⁻) at neutral or higher pH. medchemexpress.com This ability to switch charge based on pH provides a handle to control aggregation.

Studies on the uncharged analogue Ac-Phe-Phe-NH₂ show that it readily forms highly-ordered tubular structures, indicating that terminal charges are not a prerequisite for assembly. nih.govresearchgate.net However, the presence of charge significantly influences the process. At pH values where the C-terminus of Ac-Phe-Phe-OH is ionized, electrostatic repulsion between the negative charges can hinder aggregation or alter the packing arrangement of the peptides within the assembly. rsc.org Conversely, these interactions can be screened by the addition of salts, which can trigger or modify the assembly. acs.org The interplay between electrostatic repulsion/attraction and the ever-present hydrophobic and hydrogen-bonding interactions is therefore highly dependent on environmental factors like pH and ionic strength, allowing for fine-tuning of the final supramolecular architecture. rsc.orgacs.org

Mechanisms and Pathways of Self-Assembly

Understanding the kinetic pathways of self-assembly is as crucial as identifying the thermodynamic driving forces. The process by which individual peptide monomers organize into macroscopic structures is typically not instantaneous but follows a specific, often complex, mechanistic pathway.

Nucleation and Growth Models in Peptide Aggregation

The self-assembly of short aromatic peptides like Ac-Phe-Phe-OH is widely described by a nucleated polymerization mechanism, a model first developed to explain amyloid fibril formation. nih.govcam.ac.uk This process is generally characterized by two distinct kinetic phases:

Nucleation: This is an initial, slow "lag" phase where peptide monomers in solution undergo a series of unfavorable association steps to form small, unstable oligomers. The process is thermodynamically disfavored until a critical nucleus size is reached. This formation of a stable nucleus is the rate-limiting step of the entire aggregation process. cam.ac.ukbiorxiv.orgcam.ac.uk The free energy barrier to nucleation is highly dependent on the monomer concentration relative to its solubility, a ratio known as supersaturation. cam.ac.uk

Elongation: Once a stable nucleus is formed, it acts as a template for the rapid and favorable addition of further monomers. This leads to a fast growth phase where the nucleus elongates into larger structures like fibrils or nanotubes. biorxiv.org In some systems, secondary nucleation pathways can also contribute, where the surface of existing fibrils catalyzes the formation of new nuclei, leading to an exponential increase in aggregate mass. cam.ac.uk

This model explains why peptide aggregation is often concentration-dependent and exhibits a characteristic lag time. Understanding these kinetic and thermodynamic factors is essential for controlling the self-assembly process to produce desired nanostructures. cam.ac.uk

Table 2: Key Intermolecular Interactions in Ac-Phe-Phe-OH Self-Assembly.

| Interaction Type | Participating Molecular Groups | Primary Role in Self-Assembly |

|---|---|---|

| Aromatic π-π Stacking | Phenyl rings of phenylalanine residues. | Provides directionality and stabilizes the core of the assembled structure. |

| Hydrogen Bonding | Backbone amides, N-acetyl carbonyl, C-terminal carboxylic acid. | Forms extended, directional networks (e.g., β-sheets) that create the structural backbone of the assembly. |

| Hydrophobic Interactions | Phenyl side chains. | Drives the initial aggregation of peptides in aqueous solution to minimize contact with water. |

| Electrostatic Interactions | Ionizable C-terminal carboxylic acid (-COOH / -COO⁻). | Modulates assembly based on pH and ionic strength through repulsive or attractive forces. |

Compound Names Table

| Abbreviation/Trivial Name | Full Chemical Name |

| Ac-Phe-Phe-OH | N-Acetyl-L-phenylalanyl-L-phenylalanine |

| H-Phe-Phe-OH | L-Phenylalanyl-L-phenylalanine |

| Ac-Phe-Phe-NH₂ | N-Acetyl-L-phenylalanyl-L-phenylalaninamide |

| Boc-Phe-Phe-OH | N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-phenylalanine |

| Fmoc-Phe-Phe-OH | N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl-L-phenylalanine |

| HFIP | 1,1,1,3,3,3-Hexafluoro-2-propanol |

| DMSO | Dimethyl sulfoxide |

Hierarchical Assembly Phenomena

The self-assembly of Ac-Phe-Phe-OH and its parent compound, diphenylalanine (FF), is not a simple, single-step process but rather a hierarchical one, where simple building blocks progressively organize into more complex superstructures. acs.orgspm.com.cn This bottom-up organization begins with the association of individual peptide molecules, driven by non-covalent interactions such as hydrogen bonding, π-π stacking between the aromatic rings, and hydrophobic interactions. acs.orgnih.gov

Initial self-assembly often leads to the formation of preliminary, smaller structures or "pre-assemblies." spm.com.cnnih.gov For instance, diphenylalanine in aqueous solution can first form core-branched nanostructures. spm.com.cnnih.gov These primary aggregates then serve as the building blocks for the next level of organization. This subsequent assembly step can be influenced by external factors, including the characteristics of the surface on which they are formed, leading to a diversity of final morphologies. spm.com.cnnih.gov This interface-induced assembly demonstrates that the environment plays a crucial role in directing the hierarchical organization. spm.com.cn

Computational simulations and experimental studies have shown that this multi-step process can involve intermediates. nih.govpku.edu.cnrsc.org For example, the formation of nanotubes may proceed through the initial formation of a bilayer, which then curls into a vesicle before transforming into a tubular structure. rsc.org This cascade of assembly events, from monomers to intermediate aggregates to final complex architectures, is a hallmark of hierarchical self-assembly in these peptide systems. acs.orgspm.com.cn

Influence of Solvent Composition and Environmental pH on Assembly Dynamics

The self-assembly process of diphenylalanine derivatives is exquisitely sensitive to the surrounding environment, particularly the composition of the solvent and the pH of the solution. rsc.org These factors can profoundly alter the ionization state, conformation, and intermolecular interactions of the peptide molecules, thereby directing the assembly pathway towards different morphological outcomes. acs.orgrsc.orgunifi.it

Solvent Composition: The choice of solvent or the ratio of solvents in a mixture can dramatically influence the resulting nanostructures. core.ac.uk For instance, with Boc-Phe-Phe-OH, a derivative of diphenylalanine, altering the acetonitrile (B52724) (AcN) content in a water-acetonitrile mixture drives the formation of distinct morphologies. unifi.itcnr.it A change in the AcN percentage from 2% to 10% can shift the resulting aggregates from spherical to planar, plate-like structures. unifi.it This control is attributed to how the solvent mixture modulates the hydrophobic and aromatic stacking interactions that govern the architectural growth. rsc.orgcnr.it In some organic solvents like tetrahydrofuran (B95107) (THF), diphenylalanine can form unique, peony-flower-like hierarchical structures composed of flake-like aggregations, a morphology not observed in other solvents like DMSO or pyridine. rsc.org

Environmental pH: The environmental pH is another critical parameter that dictates the self-assembly behavior, primarily by altering the charge on the peptide's terminal groups. rsc.orgacs.org For the derivative Fmoc-Phe-Phe-OH, pH changes trigger significant structural transitions. acs.orgnih.gov At high pH, the molecules are ionized and self-assembly is limited. nih.gov As the pH is lowered, protonation begins, initiating the formation of paired fibrils. nih.gov Further decreases in pH lead to a reduction in surface charge, promoting the lateral interaction of these fibrils to form large, rigid ribbons. nih.gov This demonstrates that pH can be used as a switch to control the assembly process and the resulting architecture. acs.orgnih.gov Studies on diphenylalanine nanotubes have also shown that fabricating them at a lower pH (e.g., pH 3) can enhance their stability in aqueous solutions compared to those formed at neutral pH. researchgate.net

| Derivative | Variable Parameter | Observation | Resulting Morphology | Reference |

|---|---|---|---|---|

| Boc-Phe-Phe-OH | Solvent Composition (% Acetonitrile in Water) | Changing the AcN/water ratio alters the balance of intermolecular forces. | Spheres, Plates | unifi.it, cnr.it |

| Fmoc-Phe-Phe-OH | pH | Lowering the pH from alkaline to neutral induces protonation and reduces electrostatic repulsion. | Flexible Fibrils (high pH), Rigid Ribbons (intermediate pH) | acs.org, nih.gov |

| H-Phe-Phe-OH | Solvent Type | Different organic solvents mediate peptide-peptide interactions differently. | Peony-like flowers (in THF), Dispersive flakes (in DMSO, pyridine) | rsc.org |

| H-Phe-Phe-OH | pH | Fabrication in acidic buffer instead of neutral buffer. | More stable nanotubes | researchgate.net |

Diverse Structural Polymorphism of Self-Assembled Architectures

The self-assembly of Ac-Phe-Phe-OH and its analogues gives rise to a remarkable diversity of nanostructures, a phenomenon known as structural polymorphism. Depending on the specific derivative and the assembly conditions, these peptides can form nanotubes, nanofibers, nanospheres, vesicles, and nanosheets.

Formation of Nanotubular Structures

One of the most well-documented morphologies formed by diphenylalanine and its derivatives is the nanotube. rsc.orgresearchgate.netscilit.com The uncharged analogue, Ac-Phe-Phe-NH2, in which both termini are capped, efficiently self-assembles into highly-ordered tubular structures. nih.govmdpi-res.com Similarly, Ac-Phe-Phe-OH itself has been shown to form nanotubes. uclan.ac.uk

The mechanism of nanotube formation is a subject of intense study, with simulations suggesting a pathway that can involve the aggregation of peptides into a bilayer, which subsequently curls to form a vesicle that can then transform into a more stable tubular structure. rsc.org The stability of these nanotubes can be an issue in aqueous solutions, but as noted, their robustness can be improved by altering assembly conditions like pH. researchgate.net The hollow, cylindrical nature of these nanotubes, sometimes with hydrophilic pores, makes them fascinating structures. rsc.org

Development of Nanofibers and Extended Fibrillar Networks

Nanofibers and more extended fibrillar networks are another common outcome of diphenylalanine peptide self-assembly. spm.com.cnnih.gov These structures are characterized by their high aspect ratio and are often the basis for the formation of hydrogels. acs.org

The derivative Fmoc-Phe-Phe-OH is particularly known for its ability to form an entangled network of flexible fibrils, which creates a sample-spanning hydrogel. acs.orgacs.org The formation of these fibers is often driven by the formation of β-sheet-like arrangements between the peptide backbones, stabilized by hydrogen bonding, with the aromatic side chains contributing through π-π stacking. acs.orgacs.org In some cases, nanofibers are formed as intermediate structures on surfaces, which can then further organize. spm.com.cnnih.gov Under certain acidic conditions, diphenylalanine can be deposited onto substrates to form micro- and nanofibers. acs.org

Generation of Nanospherical and Vesicular Assemblies

Spherical and vesicular (hollow sphere) assemblies represent another class of morphologies accessible through the self-assembly of diphenylalanine peptides. nih.govcapes.gov.br These structures have been observed in simulations and experiments, often forming under specific concentration or solvent conditions. nih.govpku.edu.cncapes.gov.br For example, the Boc-Phe-Phe-OH derivative can form nanospheres when its solution in hexafluoroisopropanol (HFIP) is diluted in ethanol. nih.govresearchgate.net

The formation of vesicles can occur through pathways involving the fusion of smaller vesicles or the bending and closure of a pre-formed peptide bilayer. nih.govcapes.gov.br Molecular dynamics simulations have revealed a rich variety of vesicle-like structures, including not just spheres but also toroidal and ellipsoidal shapes. capes.gov.br These assemblies are stabilized by a balance of peptide-peptide and peptide-water interactions. nih.govcapes.gov.br

Characteristics of Nanosheets and Other Planar Aggregates

Beyond curved structures, diphenylalanine derivatives can also form planar aggregates such as nanosheets, flat ribbons, and plate-like crystals. acs.orgunifi.itrsc.org The formation of these structures is highly dependent on the assembly conditions. For instance, Fmoc-Phe-Phe-OH forms flat, rigid ribbons at intermediate pH values, in contrast to the flexible fibrils it forms at higher pH. acs.org

Similarly, Boc-Phe-Phe-OH can be guided to form plate-like aggregates by adjusting the ratio of acetonitrile to water in the solvent mixture. unifi.itcnr.it These planar structures are often characterized by a high degree of crystalline order. rsc.org The ability to form such diverse morphologies, from one-dimensional fibers and tubes to two-dimensional sheets and three-dimensional spheres, highlights the remarkable versatility of this simple dipeptide motif. acs.org

| Morphology | Description | Example Derivative(s) | Key Formation Factors | Reference |

|---|---|---|---|---|

| Nanotubes | Hollow, cylindrical structures. | H-Phe-Phe-OH, Ac-Phe-Phe-NH2, Ac-Phe-Phe-OH | Bilayer curling, vesicle transformation, acidic pH for stability. | rsc.org, researchgate.net, rsc.org, nih.gov, uclan.ac.uk |

| Nanofibers/Fibrils | Long, thin, thread-like structures, often forming entangled networks and hydrogels. | Fmoc-Phe-Phe-OH, H-Phe-Phe-OH | β-sheet formation, pH-induced assembly, surface deposition. | spm.com.cn, acs.org, acs.org, acs.org |

| Nanospheres/Vesicles | Solid or hollow spherical particles. | Boc-Phe-Phe-OH, H-Phe-Phe-OH | Solvent switching (e.g., HFIP/ethanol), bilayer closure, fusion of smaller vesicles. | nih.gov, capes.gov.br, researchgate.net, nih.gov |

| Nanosheets/Plates | Flat, two-dimensional structures. | Boc-Phe-Phe-OH, Fmoc-Phe-Phe-OH | Specific solvent ratios (e.g., Acetonitrile/Water), intermediate pH ranges. | acs.org, unifi.it, cnr.it |

Mechanisms of Macroscopic Hydrogelation

The transformation of individual Ac-Phe-Phe-OH molecules from a solution state into a macroscopic, water-entangled hydrogel is a phenomenon driven by a hierarchical self-assembly process. This process is fundamentally governed by a synergistic interplay of non-covalent interactions, leading to the formation of a three-dimensional nanofibrillar network that immobilizes the solvent. nih.gov The key molecular events underpinning this transition are nucleation, fibrillar growth, and network percolation.

The primary driving forces for the self-assembly of Ac-Phe-Phe-OH are a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.govbeilstein-journals.org The peptide backbone, with its amide (-CONH-) and carboxyl (-COOH) groups, facilitates the formation of directional hydrogen bonds, promoting the unidirectional growth of the assemblies into one-dimensional (1D) nanostructures. nih.gov Simultaneously, the aromatic phenyl rings of the two phenylalanine residues engage in π-π stacking, an aromatic interaction that significantly contributes to the stability of the supramolecular polymer. rsc.orgnih.gov These stacking interactions, along with hydrophobic forces that drive the nonpolar phenyl groups to minimize contact with water, are crucial for the initial molecular aggregation and subsequent stabilization of the nanofibrillar structures. nih.govbeilstein-journals.org The combination of these interactions leads to the formation of stable, ordered supramolecular assemblies. beilstein-journals.org

The process of hydrogelation is initiated when the concentration of the gelator, Ac-Phe-Phe-OH, exceeds its critical gelation concentration (CGC). At this point, thermodynamically driven self-assembly leads to the formation of elongated nanofibers. researchgate.net These fibers grow and entangle, eventually forming a physically cross-linked network that spans the entire volume of the solvent. This percolation of the nanofibrillar network is the defining step in the transition from a low-viscosity liquid to a viscoelastic hydrogel capable of entrapping large amounts of water. researchgate.net

Several external factors can significantly influence the kinetics and thermodynamics of hydrogelation, thereby affecting the final properties of the hydrogel. nih.gov

pH: The pH of the solution is a critical trigger for the hydrogelation of Ac-Phe-Phe-OH. nih.gov The carboxylic acid terminus of the dipeptide has a specific pKa value. At pH levels below this pKa, the carboxyl group is protonated (-COOH), which enhances hydrogen bonding and reduces electrostatic repulsion between molecules, thereby promoting self-assembly and gelation. rsc.org Conversely, at a pH above the pKa, the carboxyl group becomes deprotonated (-COO-), leading to electrostatic repulsion that can inhibit or completely prevent the formation of a hydrogel. researchgate.netacs.org This pH-switch mechanism is a common strategy for triggering gel formation. nih.gov

Temperature: Temperature can influence the kinetics of self-assembly and the stability of the resulting hydrogel. nih.gov For some peptide systems, an increase in temperature can accelerate gel erosion, while for others, it can be a trigger for the assembly process itself. nih.govnih.gov The thermodynamic signature of diphenylalanine assembly often shows characteristics of hydrophobic desolvation, being entropically driven at low temperatures and enthalpically driven at higher temperatures. acs.org

Concentration: A minimum concentration of the peptide, the critical gelation concentration (CGC), is necessary to form a stable, self-supporting hydrogel. researchgate.net Below this concentration, while self-assembly into smaller structures might occur, the resulting nanofibers are not dense enough to form a percolated network.

Ionic Strength: The presence of salts can modulate electrostatic interactions within the system. Increased ionic strength can screen the repulsive charges of deprotonated carboxyl groups, which can facilitate gelation even at higher pH values. mdpi.com

The interplay of these factors and the underlying non-covalent interactions dictate the morphology and density of the nanofiber network. This, in turn, determines the macroscopic properties of the Ac-Phe-Phe-OH hydrogel, such as its mechanical strength, viscoelasticity, and stability. mdpi.com

Interactive Data Table: Factors Influencing Ac-Phe-Phe-OH Hydrogelation

| Factor | Influence on Hydrogelation | Key Mechanism(s) Affected | Typical Outcome |

| pH | Triggers or inhibits gelation | Electrostatic Interactions, Hydrogen Bonding | Gelation favored at pH < pKa; inhibited at pH > pKa. rsc.orgacs.org |

| Temperature | Affects kinetics and stability | Hydrophobic Interactions, Thermodynamics | Can induce or reverse gelation depending on the system. nih.govacs.org |

| Concentration | Determines gel formation | Network Percolation | Gel forms only above the Critical Gelation Concentration (CGC). researchgate.net |

| Ionic Strength | Modulates electrostatic screening | Electrostatic Interactions | Can promote gelation by shielding repulsive charges. mdpi.com |

Advanced Biophysical and Structural Characterization of Ac Phe Phe Oh Self Assemblies

Spectroscopic Investigations of Secondary and Supramolecular Structures

Spectroscopic methods are indispensable tools for probing the molecular conformations and intermolecular interactions within Ac-Phe-Phe-OH self-assemblies, providing insights into their secondary and higher-order structures.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is widely utilized to determine the secondary structure content of peptides in solution and their self-assembled states. For Ac-Phe-Phe-OH and similar aromatic dipeptides, CD spectra in the far-UV region (190-250 nm) provide characteristic signatures indicative of specific conformations. The self-assembly of phenylalanine-based peptides often leads to structures rich in β-sheet content, a common motif in amyloid fibrils. This is typically observed as a negative band around 218-220 nm, sometimes accompanied by a positive band around 195 nm (bisignate signal). Conversely, a negative band around 200 nm might suggest a random coil conformation. The intensity and shape of these signals can also reflect the degree of order and the extent of chiral stacking within the aggregates.

Table 1: Representative CD Spectral Signatures for Ac-Phe-Phe-OH Self-Assemblies

| Secondary Structure | Wavelengths (nm) | Observed Features |

| β-Sheet | ~218-220 (negative), ~195 (positive) | Bisignate signal, strong negative ellipticity at 218-220 nm indicating ordered β-sheet formation. |

| Random Coil | ~200 (negative) | Monosignate signal, broad negative ellipticity. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Amide Conformations

Fourier Transform Infrared (FT-IR) spectroscopy provides complementary information to CD by analyzing the vibrational modes of peptide bonds, particularly the amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) regions. These bands are highly sensitive to the hydrogen bonding network and the backbone conformation of the peptide. For Ac-Phe-Phe-OH self-assemblies, a prominent sharp peak in the amide I region at approximately 1630 cm⁻¹ is a strong indicator of an extended β-sheet structure, characteristic of many self-assembled peptide aggregates and amyloid fibrils. Additional peaks, such as those at 1613 cm⁻¹ and 1682 cm⁻¹, also correlate with β-sheet conformations, often suggesting antiparallel β-sheets. In contrast, an α-helix conformation would typically exhibit a single amide I peak around 1657 cm⁻¹.

Table 2: Characteristic FT-IR Amide I Band Frequencies for Ac-Phe-Phe-OH Self-Assemblies

| Amide I Peak (cm⁻¹) | Conformation Implied |

| ~1630 | Extended β-sheet |

| ~1613, ~1682 | β-sheet (often antiparallel) |

| ~1657 | α-helix |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformations and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state conformations and identifying specific intermolecular interactions driving the self-assembly of Ac-Phe-Phe-OH. Both solution-state (e.g., ¹H, ¹³C) and solid-state NMR (SSNMR) experiments are employed. Solution NMR, particularly ¹H-NMR, can reveal chemical shift changes and line broadening upon aggregation, indicating specific proton sites involved in intermolecular contacts. For instance, significant chemical shift variations in the CαH and CβH2 protons suggest involvement of the aliphatic regions in intermolecular interactions. SSNMR (e.g., ¹³C and ¹⁵N CP-MAS NMR) is crucial for characterizing the molecular structure, conformation, and dynamics of the self-assembled solid-state aggregates, which are often insoluble. Comparison of experimental chemical shift values with those derived from computational methods (e.g., DFT calculations) can provide detailed atomic-level structural insights into the ordered architectures, confirming the close reflection of self-assembled structures to crystal structures. Non-covalent interactions, such as hydrogen bonding and π-π stacking between aromatic rings, are key driving forces for self-assembly, and NMR can provide evidence for these interactions.

Table 3: NMR Applications in Ac-Phe-Phe-OH Self-Assembly Characterization

| NMR Technique | Information Provided | Key Findings/Observations |

| Solution ¹H-NMR | Solution conformations, intermolecular interactions | Chemical shift variations (e.g., CαH, CβH2) upon aggregation, indicating involved sites. |

| Solid-State NMR (¹³C, ¹⁵N) | Conformation and dynamics in solid state, atomic-level structure | Well-resolved signals in nanofibers, good agreement with crystal structures and DFT calculations. |

Microscopic and Scattering Techniques for Morphological Elucidation

Beyond molecular-level insights, microscopic and scattering techniques are essential for visualizing the macroscopic morphology and determining the larger-scale structural organization of Ac-Phe-Phe-OH self-assemblies.

Electron Microscopy (Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM))

Table 4: Morphological Features Observed by Electron Microscopy

| Microscopy Type | Typical Observations for Ac-Phe-Phe-OH Self-Assemblies |

| TEM | Well-ordered elongated assemblies, hollow tubular structures, individual nanofibers. |

| SEM | Homogeneous fibrillar networks, spherical assemblies, larger clumps of aggregates. |

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Ordered Architectures

Table 5: X-ray Scattering Techniques and Structural Information

| Technique | Structural Information Provided | Relevance to Ac-Phe-Phe-OH Self-Assemblies |

| XRD | Atomic/molecular arrangement, crystal packing, intermolecular distances (e.g., β-sheet spacing). | Confirmation of ordered structures, determination of periodicity within aggregates. |

| SAXS | Overall shape, size, internal organization, oligomerization state in solution. | Characterization of average structure, low-resolution shape of assemblies in solution. |

Computational Modeling and Simulation Studies of Ac Phe Phe Oh Interactions and Assembly

Molecular Dynamics Simulations for Understanding Self-Assembly Mechanisms

Molecular dynamics (MD) simulations are a cornerstone of computational studies on peptide self-assembly, enabling the observation of dynamic processes that are often difficult to capture experimentally. aip.orgacs.org Both all-atom (AA-MD) and coarse-grained (CG-MD) simulations have been extensively used to elucidate the self-assembly mechanisms of the core diphenylalanine (Phe-Phe) motif. aip.orgnih.gov

CG-MD simulations, which group atoms into larger interaction sites, allow for the exploration of longer timescale and larger system size phenomena. aip.org Studies on diphenylalanine peptides using coarse-grained models have successfully captured the spontaneous assembly into various nano-architectures, including spherical vesicles, nanotubes, and planar bilayers. nih.gov These simulations have revealed that the assembly pathways can be concentration-dependent; at lower concentrations, assembly may proceed through the fusion of smaller vesicles, while at higher concentrations, it can occur via the formation and subsequent closure of a bilayer. nih.gov

AA-MD simulations provide a more detailed, higher-resolution view of the assembled structures and the specific interactions that stabilize them. aip.org For diphenylalanine nanostructures, all-atom simulations have been crucial in identifying the key stabilizing forces. nih.gov These include T-shaped aromatic stacking between the phenyl rings of the phenylalanine residues, extensive inter-peptide hydrogen bonding between the N-H and C=O groups of the peptide backbone, and hydrogen bonds between the peptide and surrounding water molecules. nih.gov The combination of these non-covalent interactions provides the thermodynamic driving force for the assembly process. researchgate.net Steered MD simulations, a technique where external forces are applied to guide a molecular process, have also been used to model the formation of helical nanotubes from linear chains of diphenylalanine. mdpi.com

| Simulation Type | Key Focus | Major Findings for Diphenylalanine (FF) Motif |

| Coarse-Grained MD (CG-MD) | Long-timescale assembly pathways, large systems. | Spontaneous formation of vesicles, nanotubes, and bilayers. nih.gov Reveals concentration-dependent assembly mechanisms (e.g., vesicle fusion vs. bilayer closure). nih.gov |

| All-Atom MD (AA-MD) | High-resolution structure, stabilizing interactions. | Identifies key interactions: T-shaped π-π stacking, inter-peptide hydrogen bonds, and peptide-water hydrogen bonds. nih.govacs.org Characterizes the dynamics of water molecules confined within nanotubes. acs.org |

| Steered MD (SMD) | Guided formation of specific structures. | Demonstrates the mechanistic possibility of forming helical nanotubes from linear peptide chains by applying external forces. mdpi.com |

Quantum Chemical Calculations for Electronic Properties and Interactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a highly accurate method for investigating the electronic properties and intermolecular interactions of molecules like Ac-Phe-Phe-OH. rsc.orgnih.gov These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, and the energies of different molecular states. nih.gov

Calculations can determine key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical property that relates to the chemical reactivity and stability of the molecule. scielo.org.mx For peptide assemblies, these calculations can elucidate the nature of non-covalent interactions that are fundamental to self-assembly. DFT has been used to study model systems relevant to Ac-Phe-Phe-OH, such as the acetyl- and methyl-protected phenylalanine monomer (Ac-Phe-OMe) and its dimer. rsc.org These calculations confirmed that the dimer forms a stable, hydrogen-bonded structure analogous to a β-sheet, a common motif in peptide self-assembly. rsc.org

Furthermore, quantum calculations can precisely quantify the interaction energies, breaking them down into components like electrostatic, exchange-repulsion, and dispersion forces. This level of detail is crucial for understanding why certain packing arrangements and structures are preferred during self-assembly. For instance, such calculations can clarify the relative contributions of hydrogen bonding versus π-π stacking in the stabilization of a peptide dimer or a larger aggregate.

| Calculated Property | Significance for Ac-Phe-Phe-OH | Computational Method |

| HOMO/LUMO Energies | Determine electronic characteristics, reactivity, and potential for charge transfer in assembled structures. scielo.org.mx | Density Functional Theory (DFT), Hartree-Fock. rsc.org |

| Interaction Energy | Quantifies the strength of non-covalent bonds (H-bonds, π-π stacking) that drive self-assembly. | DFT, Møller-Plesset perturbation theory (MP2). |

| Electrostatic Potential | Maps the charge distribution on the molecular surface, indicating sites for electrostatic interactions. | DFT, Hartree-Fock. |

| Vibrational Frequencies | Predicts infrared spectra, allowing for direct comparison between theoretical structures and experimental data. nih.gov | DFT. |

Theoretical Prediction of Peptide Self-Assembly Propensity

Predicting whether a given peptide sequence will self-assemble is a significant challenge due to the vast sequence space and the complex interplay of forces involved. researchgate.net To address this, computational approaches, including machine learning (ML) and artificial intelligence (AI), have been developed to forecast the self-assembly propensity of peptides. acs.orgdigitellinc.com

These predictive models are often trained on large datasets generated from a combination of experimental results and high-throughput MD simulations. researchgate.netoup.com The models learn to identify the sequence features and physicochemical properties of amino acids that correlate with self-assembly. For example, a strong correlation between the formation of β-sheet secondary structures and the tendency to form nanoscale assemblies is often utilized. digitellinc.com

| Approach | Description | Application to Peptide Assembly |

| Machine Learning (ML) Models | Algorithms (e.g., Random Forest, Support Vector Machines) trained on known assembling and non-assembling sequences. digitellinc.com | Predicts self-assembly based on sequence-derived physicochemical features. Can be used to screen large peptide libraries. researchgate.net |

| Artificial Intelligence (AI) Frameworks | More complex models, including deep learning (e.g., Transformers, Graph Convolutional Networks), that can learn from sequence or structural data. oup.com | Pushes the predictive accuracy for longer and more complex peptide sequences by analyzing patterns in sequence and molecular graphs. oup.com |

| Coarse-Grained Simulation Screening | High-throughput MD simulations used to generate training data for ML/AI models or to directly assess assembly probability. digitellinc.com | Provides a physical basis for the prediction by simulating the initial stages of aggregation for many different sequences. |

In Silico Ligand-Protein Docking for Ac-Phe-Phe-OH Fragments

In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). mdpi.com This method is a cornerstone of structure-based drug discovery. nih.gov Given that the diphenylalanine motif is the core recognition element of the Alzheimer's β-amyloid polypeptide, fragments like Ac-Phe-Phe-OH are of significant interest for docking studies against proteins involved in neurodegenerative diseases and other biological processes. nih.govmdpi.com

A typical docking workflow involves several key steps. First, the three-dimensional structures of the protein receptor and the ligand (the Ac-Phe-Phe-OH fragment) are prepared. This includes adding hydrogen atoms and assigning partial charges. mdpi.com Next, a search algorithm explores a vast number of possible binding poses of the ligand within a defined binding site on the protein. Finally, a scoring function is used to estimate the binding affinity for each pose, and the poses are ranked to identify the most likely binding mode. mdpi.com

Fragment-based docking is a specific application where small molecules, or fragments like a dipeptide, are docked into a protein's active site to identify potential starting points for developing larger, more potent inhibitors. youtube.com Docking Ac-Phe-Phe-OH fragments into the binding pockets of relevant proteins could help elucidate molecular recognition mechanisms or identify "hot spots" critical for protein-protein interactions. nih.gov The results of such simulations can guide the design of peptidomimetics or small molecules that could modulate the protein's function.

| Docking Step | Description | Key Considerations |

| 1. Receptor & Ligand Preparation | Generation of 3D coordinates for the protein and the Ac-Phe-Phe-OH fragment. Assignment of protonation states and atomic charges. mdpi.com | Accuracy of the initial structures is critical. The binding site on the protein must be correctly identified. |

| 2. Conformational Sampling | A search algorithm explores various positions, orientations, and conformations of the ligand within the binding site. | The flexibility of both the ligand and, in some cases, the protein side chains needs to be accounted for. |

| 3. Scoring and Ranking | A scoring function estimates the binding free energy for each generated pose to rank them. mdpi.com | Scoring functions are approximations and their accuracy can vary depending on the system. |

| 4. Post-Docking Analysis | The top-ranked poses are analyzed to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) stabilizing the complex. | Visual inspection and comparison with experimental data (if available) are crucial for validating the docking results. |

Applications of Ac Phe Phe Oh Based Materials in Advanced Research Fields

Development of Functional Biomaterials

Peptides, including Ac-Phe-Phe-OH, are considered promising candidates for functional biomedical materials due to their natural abundance, ease of synthesis, and inherent biocompatibility d-nb.infobeilstein-journals.orgresearchgate.netunive.it. Their self-assembly into diverse architectures provides a versatile strategy for developing new biomaterials.

Ac-Phe-Phe-OH, along with other diphenylalanine derivatives such as NH₂-Phe-Phe-OH, Boc-Phe-Phe-OH, and Fmoc-Phe-Phe-OH, can self-assemble into a variety of well-ordered nanostructures, including nanotubes, nanowires, nanorods, spheres, and fibrous hydrogels researchgate.netrsc.orgnih.govnih.gov. These self-assembled structures can function as three-dimensional (3D) scaffolds for cell culture and material research nih.govfrontiersin.orgacs.orgnih.gov.

For instance, Fmoc-Phe-Phe-OH hydrogels have been successfully utilized as 3D cell culture scaffolds, demonstrating their ability to support cell viability and proliferation, as observed with HeLa cells nih.govacs.orgmdpi.com. These peptide-based scaffolds are capable of mimicking the native extracellular matrix, thereby providing a conducive environment for cell adhesion, proliferation, and growth nih.govmdpi.com. Ac-Phe-Phe-NH₂, a non-charged analogue, also exhibits the capacity to self-assemble into ordered tubular structures, further highlighting the versatility of this family of compounds in scaffold design researchgate.netrsc.org.

The mechanical properties and stability of these hydrogels can be optimized, making them suitable for various tissue engineering applications. For example, studies have shown that certain peptide hydrogels can support osteogenic differentiation and angiogenesis of mesenchymal stem cells, resembling the native extracellular matrix in their fiber networks nih.gov.

While direct studies on Ac-Phe-Phe-OH as a standalone drug delivery agent are less detailed in the provided search results, its ability to form large aggregates and tubular structures, similar to other diphenylalanine derivatives, positions it as a relevant base material for such investigations medchemexpress.comnovoprolabs.comnih.govfrontiersin.org. For example, other short peptides like Fmoc-Phe-Glu-Lys-Phe-OH have been used to encapsulate and release antibiotics such as ciprofloxacin (B1669076) mdpi.com. The inherent self-assembly properties of Ac-Phe-Phe-OH suggest its potential for developing sophisticated matrices for sustained and targeted molecular release.

Utilization in Biosensing Platforms

Diphenylalanine (Phe-Phe) and its derivatives, including Ac-Phe-Phe-OH, are extensively explored for their utility in biosensing applications due to their structural simplicity and functional adaptability nih.govmdpi.com. The self-assembled peptide nanostructures can effectively immobilize enzyme molecules, which significantly enhances electron transfer and amplifies sensing signals mdpi.comresearchgate.net.

A notable application involves an enzyme-based electrochemical biosensing and cell monitoring platform that utilized a self-assembled Fmoc-Phe-Phe-OH hydrogel as a 3D cell culture model for in situ detection of superoxide (B77818) anion nih.govmdpi.com. Furthermore, the integration of these peptide assemblies with various nanomaterials, such as gold nanoparticles (AuNPs), can impart excellent electrocatalytic capabilities to the nanostructures, enabling highly sensitive detection of analytes like dopamine (B1211576) mdpi.commdpi.comresearchgate.net. Peptides are also advantageous in biosensor design due to their stability, selectivity, and ease of modification with specific functional groups unive.it.

Exploration in Molecular Electronics and Nanodevice Fabrication

The self-assembly properties of short aromatic peptides, including diphenylalanine and its derivatives like Ac-Phe-Phe-OH, have been leveraged for applications in molecular electronics nih.gov. The inherent aromatic nature of these peptide substituents contributes to interesting optoelectronic properties researchgate.net. The field of molecular electronics aims to utilize individual molecules as fundamental building blocks for electronic circuits, offering the potential for miniaturization beyond conventional silicon-based technologies diva-portal.orghamedilab.com.

The self-assembly of these nanoscale structures can lead to the formation of electrical circuits or their components diva-portal.org. For instance, peptide nanotubes, which can be formed by Ac-Phe-Phe-OH analogues, have been investigated for energy storage applications. They can significantly increase the functional surface area of ultracapacitor electrodes, leading to a substantial increase in capacitance. One study reported a peptide nanotube-modified electrode current response that was 30 times higher than an unmodified carbon electrode and 4 times higher than carbon-nanotube-modified electrodes rsc.org. The ordered packing of aromatic moieties within these self-assembled structures contributes to their stability and potential for electronic applications rsc.org.

Construction of Biomimetic Systems

Peptides serve as crucial building blocks for the creation of bio-inspired nanomaterials and biomimetic systems rsc.orgibecbarcelona.eu. The spontaneous self-assembly of these simple peptide units allows for the formation of highly ordered structures that effectively mimic complex biological systems rsc.org.

The ability of Ac-Phe-Phe-OH to self-assemble into ordered tubular structures, reminiscent of natural biological architectures, positions it as a valuable component in biomimetic research researchgate.netrsc.org. Beyond structural mimicry, these systems can also exhibit functional biomimicry. For example, studies on Glu-Phe-Asp proteinoids, which contain phenylalanine, have revealed electrical polymorphism—the capacity to exhibit diverse electrical behaviors (e.g., nerve-like spikes or gradual voltage changes) depending on their self-assembled morphology mdpi.com. This demonstrates how simple molecular systems can generate complex, life-like electrical signals, providing insights relevant to biomimetic computing and artificial intelligence mdpi.com.

Therapeutic Research Implications for Peptide Aggregation Modulation

Ac-Phe-Phe-OH is known to form large aggregates, particularly when co-assembled with the NH₂-Phe-Phe-OH peptide medchemexpress.comnovoprolabs.com. This aggregation behavior is highly relevant to therapeutic research, especially concerning protein and peptide aggregation-related diseases. The self-assembly of phenylalanine, the core amino acid in Ac-Phe-Phe-OH, is directly linked to amyloid formation and its associated toxicity in conditions like phenylketonuria (PKU) researchgate.netfrontiersin.org. In PKU, elevated levels of L-phenylalanine in the brain can lead to the self-assembly of toxic amyloid fibrils researchgate.netfrontiersin.org.

Research has explored strategies to modulate this aggregation. For example, D-phenylalanine has demonstrated potential as an inhibitor of L-phenylalanine amyloid formation. It can alter the fibrous formation pathway of L-phenylalanine, leading to the formation of non-propagating flakes, thereby slowing down toxic fibril formation beilstein-journals.orgnih.govresearchgate.net. This suggests that understanding and controlling the aggregation of Phe-Phe derivatives, including Ac-Phe-Phe-OH, holds significant therapeutic implications for conditions characterized by detrimental peptide aggregation researchgate.netnih.gov. Macrocyclic compounds, which can bind to aromatic residues like phenylalanine, have also been shown to modify fibrillation behavior, further opening avenues for therapeutic intervention nih.gov.

Q & A

Q. How can meta-analysis techniques synthesize conflicting findings on Ac-Phe-Phe-OH’s role in amyloidogenesis?

- Methodological Answer : Systematically aggregate data from PubMed and Cochrane Library using PRISMA guidelines. Assess study quality via QUADAS-2 for experimental bias. Use random-effects models in RevMan to quantify heterogeneity (I² statistic) and resolve contradictions .

Data Presentation & Publication Guidelines

Q. What are the requirements for publishing structural data of Ac-Phe-Phe-OH complexes?

Q. How should researchers handle supplementary data for Ac-Phe-Phe-OH studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.